

Unveiling the Crystal Architecture of Guanidinium Dihydrogen Phosphite: A Technical Guide

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Compound of Interest

Compound Name: Dihydrogen phosphite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of guanidinium **dihydrogen phosphite**, $\text{CH}_6\text{N}_3^+ \cdot \text{H}_2\text{PO}_3^-$. The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the material properties and solid-state chemistry of guanidinium salts. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes the experimental workflow.

Crystallographic Data Summary

The crystal structure of guanidinium **dihydrogen phosphite** has been determined and redetermined, providing a clear understanding of its solid-state arrangement.^{[1][2]} The compound crystallizes in the monoclinic system with the non-centrosymmetric space group $P2_1$. This lack of a center of symmetry is a prerequisite for certain physical properties, such as pyroelectricity and second-harmonic generation.^[3] The crystal data and key geometric parameters are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data for Guanidinium **Dihydrogen Phosphite**^[1]

Parameter	Value
Formula	$\text{CH}_6\text{N}_3^+ \cdot \text{H}_2\text{PO}_3^-$
Molecular Weight	141.07 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁
a	4.5268 (3) Å
b	7.4711 (5) Å
c	9.1856 (6) Å
β	100.631 (2)°
Volume	305.33 (3) Å ³
Z	2
Calculated Density (D _x)	1.534 Mg m ⁻³
Radiation	Mo K α
Temperature	293 (2) K

Table 2: Selected Bond Lengths and Angles for Guanidinium **Dihydrogen Phosphite**[\[1\]](#)

Bond/Angle	Length (Å) / Angle (°)
Guanidinium Cation (CH_6N_3^+)	
Average C—N	1.325 (2)
Average N—C—N	120.0 (2)
Dihydrogen Phosphite Anion (H_2PO_3^-)	
Average P—O	1.523 (2)
Average O—P—O	111.2 (2)

Molecular and Crystal Packing

The structure of guanidinium **dihydrogen phosphite** is characterized by a complex three-dimensional network of hydrogen bonds.[1][3] The guanidinium cation exhibits its typical planar "propeller" shape with D_{3h} local symmetry. The **dihydrogen phosphite** anion forms chains that propagate along the polar[4] direction, linked by $O-H\cdots O$ hydrogen bonds.[1]

A significant feature of the crystal packing is the extensive network of $N-H\cdots O$ hydrogen bonds involving all six hydrogen atoms of the guanidinium cation.[1] These interactions, along with the $O-H\cdots O$ bonds, are the controlling forces in the intermolecular packing, resulting in a stable, non-centrosymmetric three-dimensional structure.[1] The phosphorus-bound hydrogen atom (P-H) is not involved in this hydrogen-bonding scheme.

Experimental Protocols

Synthesis of Guanidinium Dihydrogen Phosphite Crystals

A straightforward method for the synthesis of guanidinium **dihydrogen phosphite** single crystals involves the reaction of guanidinium carbonate with phosphorous acid in an aqueous solution.

Materials:

- Guanidinium carbonate ($(CH_6N_3)_2CO_3$)
- Phosphorous acid (H_3PO_3)
- Distilled water

Procedure:

- Dissolve 0.91 g (0.005 mol) of guanidinium carbonate and 0.82 g (0.01 mol) of phosphorous acid in 20 ml of distilled water.
- Allow the solvent to evaporate slowly at room temperature over several days.
- Block-shaped, colorless crystals of guanidinium **dihydrogen phosphite** will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

- A suitable single-crystal X-ray diffractometer equipped with a Mo K α radiation source.

Procedure:

- A suitable single crystal of guanidinium **dihydrogen phosphite** is selected and mounted on the diffractometer.
- The unit cell parameters are determined from a set of reflections.^[1]
- Intensity data is collected at a specified temperature (e.g., 293 K).^[1]
- The structure is solved and refined using appropriate crystallographic software.

Experimental Workflow

The logical flow from synthesis to structural characterization is depicted in the following diagram:



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Caption: Experimental workflow for the synthesis and structural characterization of guanidinium **dihydrogen phosphite**.

Potential Applications

The non-centrosymmetric nature of the guanidinium **dihydrogen phosphite** crystal structure suggests potential for applications in nonlinear optics and as a pyroelectric material.[3] The presence of extensive hydrogen bonding also makes it an interesting candidate for studies in crystal engineering and supramolecular chemistry. Furthermore, guanidinium compounds are of interest in pharmaceutical research for their potential role in drug development.[5]

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